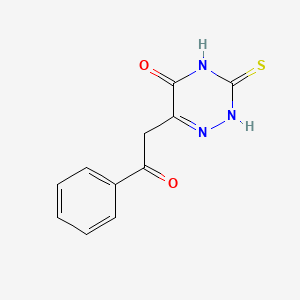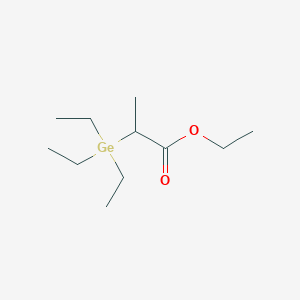![molecular formula C15H9NO6S B14379017 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 88331-46-8](/img/structure/B14379017.png)
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the core benzopyran structure. The introduction of the hydroxyl groups at positions 4 and 7, and the nitrophenyl group at position 3, requires specific reagents and conditions. Commonly used reagents include sulfur-containing compounds and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct substitution and functionalization of the benzopyran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzopyran compounds .
Applications De Recherche Scientifique
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one: Similar structure but with different substitution patterns.
4,5-Dihydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid: Contains similar functional groups but a different core structure.
Uniqueness
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88331-46-8 |
|---|---|
Formule moléculaire |
C15H9NO6S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4,7-dihydroxy-3-(4-nitrophenyl)sulfanylchromen-2-one |
InChI |
InChI=1S/C15H9NO6S/c17-9-3-6-11-12(7-9)22-15(19)14(13(11)18)23-10-4-1-8(2-5-10)16(20)21/h1-7,17-18H |
Clé InChI |
XCOFIZBNWOANLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
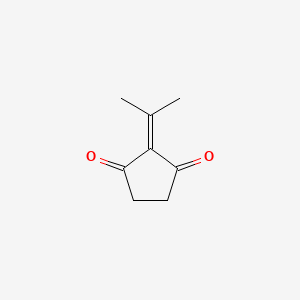
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
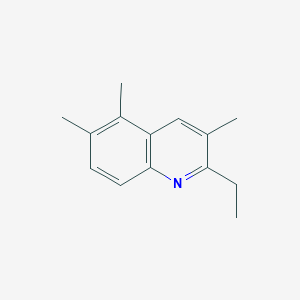
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
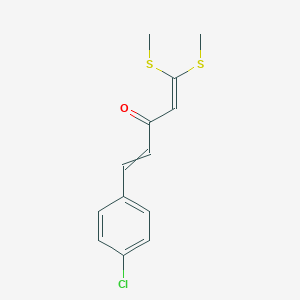

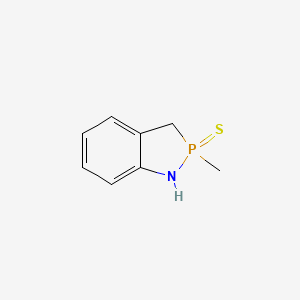
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
